Cas no 105438-46-8 (1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine)

1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine 化学的及び物理的性質
名前と識別子
-
- 3-methyl-1-(2-fluorophenyl)-1H-pyrazol-5-amine
- 1-(2-Fluorophenyl)-3-methyl-1H-pyrazol-5-amine
- DTXSID101247260
- G41018
- DA-23419
- EN300-57792
- 105438-46-8
- AKOS000125380
- STK351056
- CS-0449330
- 2-(2-FLUOROPHENYL)-5-METHYLPYRAZOL-3-AMINE
- 1H-Pyrazol-5-amine, 1-(2-fluorophenyl)-3-methyl-
- KS-6869
- F2113-0746
- SCHEMBL10925409
- BBL034838
- 1-(2-Fluorophenyl)-3-methyl-1H-pyrazol-5-amine, AldrichCPR
- MFCD02091542
- 1-(2-Fluorophenyl)-3-methyl-1H-pyrazol-5-ylamine
- SY115438
- 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine
-
- MDL: MFCD02091542
- インチ: InChI=1S/C10H10FN3/c1-7-6-10(12)14(13-7)9-5-3-2-4-8(9)11/h2-6H,12H2,1H3
- InChIKey: RQYDXGHWIAGQMR-UHFFFAOYSA-N
- ほほえんだ: CC1=NN(C2=CC=CC=C2F)C(=C1)N
計算された属性
- せいみつぶんしりょう: 191.08587549g/mol
- どういたいしつりょう: 191.08587549g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 200
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 43.8Ų
- 疎水性パラメータ計算基準値(XlogP): 2
1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B435483-5mg |
1-(2-Fluorophenyl)-3-methyl-1H-pyrazol-5-amine |
105438-46-8 | 5mg |
$ 50.00 | 2022-06-07 | ||
Enamine | EN300-57792-0.5g |
1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine |
105438-46-8 | 95.0% | 0.5g |
$258.0 | 2025-02-20 | |
Apollo Scientific | PC403050-1g |
1-(2-Fluorophenyl)-3-methyl-1H-pyrazol-5-amine |
105438-46-8 | 1g |
£276.00 | 2025-02-21 | ||
Life Chemicals | F2113-0746-2.5g |
1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine |
105438-46-8 | 95%+ | 2.5g |
$470.0 | 2023-09-06 | |
Enamine | EN300-57792-0.1g |
1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine |
105438-46-8 | 95.0% | 0.1g |
$114.0 | 2025-02-20 | |
Life Chemicals | F2113-0746-5g |
1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine |
105438-46-8 | 95%+ | 5g |
$705.0 | 2023-09-06 | |
TRC | B435483-10mg |
1-(2-Fluorophenyl)-3-methyl-1H-pyrazol-5-amine |
105438-46-8 | 10mg |
$ 65.00 | 2022-06-07 | ||
Enamine | EN300-57792-1.0g |
1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine |
105438-46-8 | 95.0% | 1.0g |
$331.0 | 2025-02-20 | |
Enamine | EN300-57792-2.5g |
1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine |
105438-46-8 | 95.0% | 2.5g |
$514.0 | 2025-02-20 | |
Enamine | EN300-57792-10.0g |
1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine |
105438-46-8 | 95.0% | 10.0g |
$1301.0 | 2025-02-20 |
1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine 関連文献
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
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Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
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Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amineに関する追加情報
Introduction to 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine (CAS No. 105438-46-8) and Its Emerging Applications in Chemical Biology
The compound 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine (CAS No. 105438-46-8) represents a fascinating scaffold in the realm of chemical biology, characterized by its unique structural and electronic properties. This heterocyclic amine, featuring a pyrazole core substituted with a 2-fluorophenyl group and a methyl group at the 3-position, has garnered significant attention due to its versatile reactivity and potential biological significance. The presence of the fluorine atom at the para position of the phenyl ring introduces electronic and steric effects that modulate its interactions with biological targets, making it a valuable candidate for drug discovery and mechanistic studies.
Recent advancements in medicinal chemistry have highlighted the importance of fluorinated aromatic rings in enhancing drug-like properties such as metabolic stability, binding affinity, and oral bioavailability. The pyrazole moiety, known for its broad spectrum of biological activities, including anti-inflammatory, antiviral, and anticancer effects, further underscores the compound's potential. The structural motif of 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine has been explored in various contexts, particularly in the development of small-molecule inhibitors targeting key enzymes and receptors involved in disease pathways.
In the context of contemporary research, this compound has been investigated for its role as a precursor in synthesizing novel bioactive molecules. The fluorine substituent, while offering tunable electronic properties, also facilitates cross-coupling reactions such as Suzuki-Miyaura coupling, enabling the construction of more complex derivatives. These synthetic strategies have been leveraged to generate libraries of pyrazole-based compounds for high-throughput screening (HTS) campaigns aimed at identifying leads with therapeutic potential.
One particularly noteworthy application lies in its exploration as an intermediate in the synthesis of kinase inhibitors. Kinases are critical enzymes in cellular signaling pathways, and dysregulation of their activity is implicated in numerous diseases, including cancer. The pyrazole scaffold is well-documented for its ability to interact with hinge regions or ATP-binding pockets of kinases, making it an attractive scaffold for inhibitor design. The incorporation of a fluorophenyl group enhances binding interactions by introducing hydrophobicity and π-stacking interactions, which are often crucial for achieving high affinity.
Moreover, recent studies have delved into the pharmacokinetic properties of derivatives derived from 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine. The fluorine atom has been shown to improve metabolic stability by resisting oxidative degradation, a common challenge in drug development. This stability is attributed to the electron-withdrawing nature of fluorine, which reduces the reactivity of adjacent functional groups. Such insights have guided the optimization of lead compounds to enhance their pharmacokinetic profiles.
The compound's potential extends beyond kinase inhibition; it has also been explored as a building block for developing antiviral agents. The pyrazole ring's ability to mimic natural substrates or transition states has been exploited to design inhibitors targeting viral proteases or polymerases. For instance, modifications at the 5-amino position can introduce additional hydrogen bonding or hydrophobic interactions that fine-tune binding specificity against viral enzymes. This approach aligns with global efforts to combat emerging viral threats by identifying novel therapeutic strategies.
Another area where this compound has shown promise is in neurodegenerative disease research. Pyrazole derivatives have been investigated for their potential to modulate neurotransmitter systems implicated in conditions such as Alzheimer's disease and Parkinson's disease. The fluorophenyl group, with its ability to cross the blood-brain barrier efficiently, enhances CNS penetration—a critical factor for therapeutic efficacy in neurological disorders. Preclinical studies have demonstrated that certain derivatives exhibit neuroprotective effects by inhibiting oxidative stress or modulating cholinergic pathways.
The synthetic versatility of 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine also makes it a valuable tool for mechanistic investigations. Researchers have employed this scaffold to study reaction mechanisms involving transition metal catalysis or photochemical processes. For example, fluorinated pyrazoles have been used as probes to investigate electron transfer processes in photocatalytic systems, providing insights into how light energy can be harnessed for synthetic applications.
In conclusion,1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine (CAS No. 105438-46-8) stands as a versatile intermediate with broad applications across chemical biology and drug discovery. Its unique structural features—comprising a pyrazole core substituted with a fluorophenyl group and a methyl group—endow it with distinct electronic and steric properties that are advantageous for designing bioactive molecules. Ongoing research continues to uncover new possibilities for this compound, reinforcing its significance as a building block for innovative therapeutic agents and mechanistic studies.
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